3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes a diethylamino group, a methoxyphenyl group, and a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3-methoxybenzaldehyde with diethylamine and an appropriate propenone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-: Similar in having a propenoic acid backbone and methoxyphenyl group.
Uniqueness
3-(Diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications where these unique properties are desired.
Properties
CAS No. |
62041-47-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(diethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H19NO2/c1-4-15(5-2)10-9-14(16)12-7-6-8-13(11-12)17-3/h6-11H,4-5H2,1-3H3 |
InChI Key |
CAZXEBDBBMFLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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